

# SR 142948: An In-depth Technical Guide on Neurotensin Receptor Binding Affinity

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Compound of Interest

Compound Name: SR 142948-C3-NHMe

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the neurotensin receptor binding affinity of SR 142948, a potent and selective non-peptide neurotensin receptor antagonist. The information presented herein is crucial for researchers and professionals involved in drug discovery and development targeting the neurotensin system. It is important to note that **SR** 142948-C3-NHMe is a methylated derivative of SR 142948.[1] While specific binding affinity data for **SR** 142948-C3-NHMe is not extensively available in public literature, the data for the parent compound, SR 142948 (also referred to as SR 142948A), provides a critical benchmark for understanding its potential interactions with neurotensin receptors.

# **Quantitative Binding Affinity Data**

SR 142948 exhibits high affinity for neurotensin receptors, as demonstrated by its low nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values have been determined across various cell lines and tissue preparations, consistently showcasing its potency.



Parameter	Value (nM)	Cell Line <i>l</i> Tissue	Radioligand	Reference
IC50	0.32	HT-29 cells	[125I-Tyr3]NT	[2][3][4]
IC50	1.19	h-NTR1-CHO cells	[125I-Tyr3]NT	[2][3]
IC50	3.96	Adult rat brain	[125I-Tyr3]NT	[2][3][4]
IC50	0.30	Guinea pig brain membranes	[3H]SR 48692	[4]
IC50	~0.32 - 3.96	Various	Not Specified	[5]
IC50	0.24 ± 0.01	Human umbilical vein endothelial cells	[125I]- neurotensin	[6]
Ki	< 10	Not Specified	Not Specified	[5][7]
Ki	0.28	HT-29 cells	[125I-Tyr3]NT	[4]
Ki	0.17	Guinea pig brain membranes	[3H]SR 48692	[4]
Kd	3.5	Rat brain membrane homogenates	[3H]SR 142948A	[8]
Kd	6.8	Levocabastine- insensitive NT1 receptors (rat brain)	[3H]SR 142948A	[8]
Kd	4.8	Levocabastine- sensitive NT2 receptors (rat brain)	[3H]SR 142948A	[8]

# **Experimental Protocols**



The binding affinity of SR 142948 to neurotensin receptors is typically determined using radioligand binding assays. These assays measure the ability of the unlabeled compound (SR 142948) to compete with a radiolabeled ligand for binding to the receptor.

# **Radioligand Competition Binding Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of SR 142948.

#### Materials:

- Cell Membranes or Tissue Homogenates: Preparations from cells expressing neurotensin receptors (e.g., HT-29, CHO-hNTS1) or from brain tissue.
- Radioligand: A high-affinity radiolabeled neurotensin receptor ligand, such as [125l-Tyr3]neurotensin or [3H]SR 48692.
- Unlabeled Ligand: SR 142948.
- Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing salts and other additives to ensure optimal binding conditions.
- Filtration Apparatus: To separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.

#### Procedure:

- Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (SR 142948) are incubated with the receptor preparation in the assay buffer.
- Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature to allow the binding reaction to reach equilibrium.
- Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.
   The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

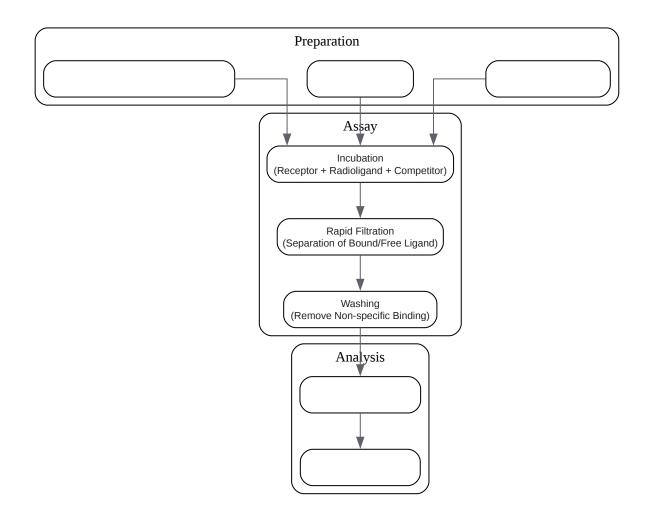


- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

## **Visualizations**

**Experimental Workflow for Radioligand Binding Assay** 





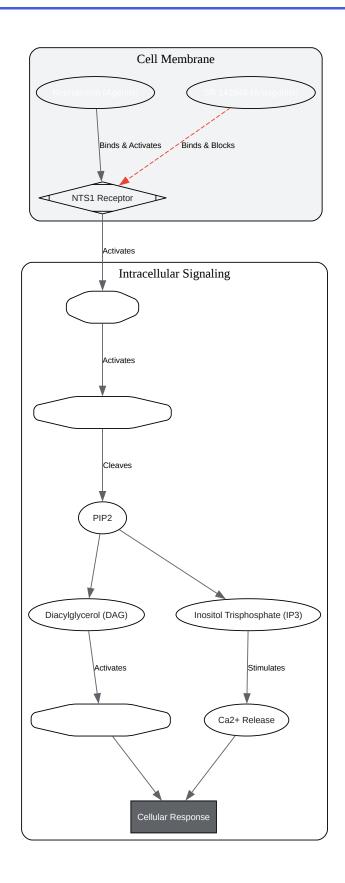
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Caption: Workflow for a typical radioligand competition binding assay.

# **Neurotensin Receptor Signaling Pathway**

SR 142948 acts as an antagonist at neurotensin receptors, primarily the high-affinity NTS1 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous agonist, neurotensin, to NTS1 initiates a cascade of intracellular signaling events. SR 142948 blocks these downstream effects.





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Caption: Simplified signaling pathway of the NTS1 receptor.



In summary, SR 142948 is a highly potent neurotensin receptor antagonist with nanomolar binding affinity. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential of targeting the neurotensin system. The antagonist properties of SR 142948 make it a valuable tool for elucidating the physiological and pathological roles of neurotensin.[9][10][11]

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